molecular formula C7H4IN3O2 B1314062 3-Iodo-6-nitro-1H-indazole CAS No. 70315-70-7

3-Iodo-6-nitro-1H-indazole

Cat. No. B1314062
CAS RN: 70315-70-7
M. Wt: 289.03 g/mol
InChI Key: GZCGNGLOCQEDMT-UHFFFAOYSA-N
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Description

“3-Iodo-6-nitro-1H-indazole” is a chemical compound with the molecular formula C7H4IN3O2 . It is a compound that contains an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring . The compound is substituted at the 3rd position with an iodine atom and at the 6th position with a nitro group .


Molecular Structure Analysis

The molecular structure of “3-Iodo-6-nitro-1H-indazole” consists of a bicyclic indazole ring substituted with an iodine atom at the 3rd position and a nitro group at the 6th position . The exact mass of the compound is 288.93482 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Iodo-6-nitro-1H-indazole” include a molecular weight of 289.03 g/mol, a computed XLogP3-AA value of 2.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The topological polar surface area is 74.5 Ų .

Scientific Research Applications

Medicinal Applications of Indazole-Containing Compounds

  • Application Summary: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

Synthesis of 1H-Indazoles

  • Application Summary: The synthesis of 1H-indazoles has been a focus of recent research. Various strategies have been developed, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent .
  • Methods of Application: One method involves a Cu (OAc)2-catalyzed reaction to form N–N bonds, using oxygen as the terminal oxidant . This reaction forms a wide variety of 1H-indazoles in good to excellent yields .
  • Results or Outcomes: These synthetic approaches have been successful in producing 1H-indazoles with good to excellent yields, with minimal formation of byproducts .

Selective Inhibitors of Phosphoinositide 3-Kinase δ

  • Application Summary: Indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Suzuki–Miyaura Cross-Coupling

  • Application Summary: The C-3 functionalization of 1H-indazole, such as 3-Iodo-1H-indazole, through Suzuki–Miyaura cross-coupling with organoboronic acids, can produce a lot of highly valuable pharmaceutical precursors, which could be used for the treatment of cancer and many other inflammatory diseases .
  • Methods of Application: This work was focused on the C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids, catalyzed by various palladium catalysts immobilized over imidazolium ionic liquids .
  • Results or Outcomes: The yields of the present Suzuki–Miyaura cross-coupling were mainly determined by the catalyst and the solvent used, more than the chemical structure of the substrate .

Microwave-Assisted C-3 Vinylation of Indazoles

  • Application Summary: An expeditive C-3 vinylation of unprotected 3-iodoindazoles under microwave irradiation has been reported . This method can produce a lot of highly valuable pharmaceutical precursors, which could be used for the treatment of cancer and many other inflammatory diseases .
  • Methods of Application: This work was focused on the C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole with pinacol vinyl boronate, catalyzed by a ferrocene-based divalent palladium complex immobilized over ionic liquid .
  • Results or Outcomes: The yields of the present Suzuki–Miyaura cross-coupling were mainly determined by the catalyst and the solvent used, more than the chemical structure of the substrate .

Electrochemical Method for the Selective N1-Acylation of Indazoles

  • Application Summary: An electrochemical method for the selective N1-acylation of indazoles has been developed . In this method, indazoles are reduced to indazole anions and H2. A subsequent reaction with acid anhydrides results in selective acylation of the N1-position .
  • Methods of Application: This procedure can also be applied to the acylation of benzimidazoles and indoles .
  • Results or Outcomes: This method allows for the selective N1-acylation of indazoles, which could be useful in the synthesis of various indazole derivatives .

Future Directions

Indazole derivatives, including “3-Iodo-6-nitro-1H-indazole”, continue to be a topic of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the synthesis of new indazole derivatives, the exploration of their biological activities, and the development of drugs based on these compounds .

properties

IUPAC Name

3-iodo-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGNGLOCQEDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499680
Record name 3-Iodo-6-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-6-nitro-1H-indazole

CAS RN

70315-70-7
Record name 3-Iodo-6-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-6-nitroindazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Aman, J Lee, M Kim, S Yang, H Jung… - Bioorganic & medicinal …, 2016 - Elsevier
… The commercially available starting material 6-nitro-1H-indazole (1) was treated with iodine in the presence of KOH in DMF to give 3-iodo-6-nitro-1H-indazole (2). The 3-iodo group was …
Number of citations: 43 www.sciencedirect.com
LH Zhai, LH Guo, YH Luo, Y Ling… - … Process Research & …, 2015 - ACS Publications
… dried at 60 C for 48 h to provide 3-iodo-6-nitro-1H-indazole as a yellow solid (613 g, 97.7% … In the 10 L glass reactor vessel, 3-iodo-6-nitro-1H-indazole (600 g, 2.08 mol, 1.0 equiv) was …
Number of citations: 18 pubs.acs.org
P Slobbe, AJ Poot, R Haumann, RC Schuit… - Nuclear medicine and …, 2016 - Elsevier
… To a stirred solution of 3-iodo-6-nitro-1H-indazole (3.30 g, 11.4 mmol) and methanesulfonic acid (74.0 μL, 1.2 mmol) in dichloromethane/tetrahydrofurane (3:2, v/v, 250 mL) was added a …
Number of citations: 13 www.sciencedirect.com
HP Buchstaller, K Wilkinson, K Burek, Y Nisar - Synthesis, 2011 - thieme-connect.com
… Compound 4l was obtained by the general procedure, starting from 3-iodo-6-nitro-1H-indazole (2m; 200 mg, 0.69 mmol) and purified by preparative HPLC and flash chromatography. …
Number of citations: 12 www.thieme-connect.com

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